Sanggenon K

Description

Structure

3D Structure

Properties

IUPAC Name |

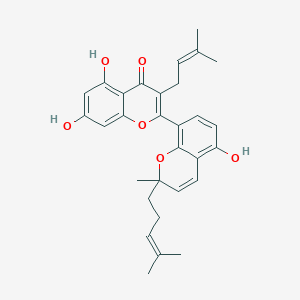

5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-17(2)7-6-13-30(5)14-12-20-23(32)11-10-22(29(20)36-30)28-21(9-8-18(3)4)27(34)26-24(33)15-19(31)16-25(26)35-28/h7-8,10-12,14-16,31-33H,6,9,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZJUEFVZGTGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)CC=C(C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sanggenon K: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon K is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It belongs to the larger group of prenylated flavonoids, which are characterized by the presence of one or more isoprenoid side chains. These compounds, isolated from various species of the Morus genus (mulberry), have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, details of relevant experimental protocols, and an exploration of its potential biological activities and associated signaling pathways, drawing on data from closely related analogues where specific information for this compound is not available.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, bioavailability, and interaction with biological targets. The available quantitative data for this compound are summarized in the table below. It is important to note that while some data are experimentally derived, many are computed predictions.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₆ | PubChem[1] |

| Molecular Weight | 488.6 g/mol | PubChem[1] |

| CAS Number | 86450-77-3 | PubChem[1] |

| Appearance | Pale yellow amorphous powder (presumed) | General Flavonoid Knowledge |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Not experimentally determined. Likely soluble in DMSO and methanol (B129727), with poor solubility in water, similar to other prenylated flavonoids like Sanggenon C and D.[2] | Inferred from related compounds |

| Lipophilicity (XLogP3-AA) | 7.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 96.2 Ų | PubChem[1] |

| UV-Vis (λmax) | Not experimentally determined. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300–400 nm) and Band II (240–280 nm). | General Flavonoid Knowledge |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of research findings and the further investigation of this compound. The following sections outline methodologies for the isolation, characterization, and biological evaluation of flavonoids like this compound, based on established procedures for related compounds.

Isolation and Purification

The isolation of this compound from its natural source, typically the root bark of Morus species, involves extraction and chromatographic techniques.

1. Extraction:

-

Air-dried and powdered root bark of Morus alba is extracted with 80% methanol at room temperature.

-

The extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with 0.1% formic acid).

Structural Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic methods.

-

UV-Visible Spectroscopy: The UV spectrum is recorded in methanol to determine the absorption maxima, which provides initial evidence of the flavonoid structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the chemical environment of protons in the molecule, including the number of protons, their chemical shifts, and coupling constants.

-

¹³C-NMR: Identifies the different carbon environments within the molecule.

-

2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Biological Activity Assays

To investigate the biological effects of this compound, various in vitro assays can be employed. The following protocols are based on studies of related Sanggenon compounds.

1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

2. Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., HCT116 human colon cancer cells) are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability.

3. Western Blot Analysis for Signaling Pathway Proteins:

-

Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus, then lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, IκBα, caspases) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the activities of closely related Sanggenon compounds provide strong indications of its potential therapeutic effects. The primary activities reported for this class of flavonoids are anti-inflammatory and anti-cancer.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Many flavonoids, including Sanggenon C and O, exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sanggenon compounds have been shown to inhibit this process by preventing the degradation of IκBα.[3]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity: Induction of Apoptosis

Sanggenon C has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, a family of proteases that execute apoptosis. Sanggenon C has also been found to induce apoptosis in prostate cancer cells by activating caspase-3 and caspase-9.[5]

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Conclusion

This compound is a promising natural product with a chemical structure that suggests significant biological activity. While specific experimental data for this compound are still emerging, the comprehensive analysis of its computed physicochemical properties, alongside the well-documented biological activities and mechanisms of action of its close structural analogues, provides a strong foundation for future research. The protocols and pathway diagrams presented in this guide offer a framework for the systematic investigation of this compound as a potential therapeutic agent, particularly in the fields of inflammation and oncology. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of this intriguing flavonoid.

References

- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Sanggenon C induces apoptosis of prostate cancer PC3 cells by activating caspase 3 and caspase 9 pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure Elucidation of Sanggenon K

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sanggenon K is a prenylated flavonoid isolated from the root bark and leaves of Morus alba L. (white mulberry).[1][2] As a member of the sanggenon family of compounds, it represents a complex chemical architecture derived from the plant's secondary metabolism. The structural determination of these natural products is a critical step in understanding their biosynthetic pathways and exploring their pharmacological potential. This technical guide provides a detailed overview of the methodologies and data interpretation involved in the complete chemical structure elucidation of this compound, intended for professionals in chemical and pharmaceutical research.

Physicochemical and Spectroscopic Data of this compound

The foundational data for the structure elucidation of this compound is derived from a combination of spectroscopic techniques. This information allows for the determination of its molecular formula, mass, and the intricate arrangement of its atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₆ | [3] |

| Molecular Weight | 488.57 g/mol | [1] |

| Appearance | Amorphous Powder | [3] |

| Mass Spectrum (M+) | m/z 488 | [3] |

Table 2: ¹H-NMR Spectroscopic Data for this compound (Partial)

| Proton | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) |

| C-5'-H | ~6.80 | d, J=10 |

| C-6'-H | ~6.28 | d, J=10 |

| Note: | Detailed assignments require the original publication. |

The structure of this compound was primarily elucidated by comparing its ¹H-NMR and mass spectrometry data with those of known related compounds.[3] The initial mass spectrum indicated a molecular weight of 488, corresponding to the molecular formula C₃₀H₃₂O₆.[3] The ¹H-NMR spectrum was particularly informative, showing characteristic signals for a γ,γ-dimethylallyl group and a 2-methyl-2-(4-methylpent-3-enyl)chromene ring system.[3]

Experimental Protocols

The elucidation of this compound's structure relies on a systematic workflow, from its isolation from natural sources to its analysis using advanced spectroscopic methods.

Isolation and Purification of this compound

A general procedure for the isolation of sanggenons from Morus alba is as follows:

-

Extraction: The dried and powdered root bark of Morus alba is extracted with a solvent such as benzene (B151609) or methanol.[3]

-

Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-acetone gradient).

-

Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20 or reverse-phase silica gel (ODS), to yield the pure this compound as an amorphous powder.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or acetone-d₆. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of different parts of the molecule.

Structure Elucidation of this compound

The final structure of this compound was determined to be 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one. This was achieved through careful analysis of its spectroscopic data.

The mass spectrum established the molecular formula. The ¹H-NMR spectrum confirmed the presence of key structural motifs. The discrimination between this compound and its isomer, Sanggenon J, was accomplished through photooxidative cyclization experiments. When Sanggenon J was irradiated, it formed a hydroperoxide, which was confirmed by its mass spectrum. This reaction helped to definitively assign the positions of the hydroxyl and γ,γ-dimethylallyl groups, thus confirming the structure of this compound.[3]

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively detailed in the literature, it has been shown to exhibit significant cytotoxic activity against human hepatocarcinoma (Hep-3B) cells.[4][5] Other related sanggenons, such as Sanggenon C, are known to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. For instance, Sanggenon C has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival. Given the structural similarities, it is plausible that this compound may also interact with similar inflammatory or cell proliferation pathways.

References

The Biosynthetic Pathway of Sanggenon K: A Technical Guide for Drug Discovery and Development

Abstract

Sanggenon K, a prenylated flavonoid found in the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Furthermore, this document outlines detailed experimental protocols for the key enzymes involved and methods for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

Prenylated flavonoids are a class of specialized metabolites characterized by the attachment of one or more isoprenoid moieties to a flavonoid scaffold. This prenylation often enhances the bioactivity of the parent flavonoid by increasing its lipophilicity and affinity for biological membranes. This compound, a diprenylated flavone (B191248), is a member of this class and its biosynthesis is believed to follow the general phenylpropanoid pathway, followed by specific tailoring reactions catalyzed by prenyltransferases. This guide will dissect the proposed biosynthetic route from primary metabolites to the final complex structure of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into two major stages: the formation of the flavone backbone and the subsequent prenylation events.

Stage 1: Formation of the Flavone Backbone

The initial steps of this compound biosynthesis follow the well-established phenylpropanoid and flavonoid biosynthesis pathways.

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

-

Formation of Naringenin (B18129) Chalcone (B49325): Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Isomerization to Naringenin: Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone, (2S)-naringenin.

-

Oxidation to Apigenin: While the direct pathway to the specific flavone precursor of this compound is not fully elucidated, it is proposed that naringenin undergoes oxidation to form the flavone, apigenin, catalyzed by a Flavone Synthase (FNS) . Further hydroxylation at the 5 and 7 positions of the A-ring is also a critical step, which is typically established early in the flavonoid pathway.

Stage 2: Prenylation of the Flavone Backbone

The defining steps in the biosynthesis of this compound are the sequential additions of two prenyl groups to the flavone backbone. These reactions are catalyzed by Flavonoid Prenyltransferases (FPTs) , which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. Based on the structure of this compound, it is hypothesized that two distinct prenylation events occur, targeting specific positions on the flavone ring.

The proposed overall biosynthetic pathway is visualized in the diagram below.

Sanggenon K: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon K is a prenylated flavonoid, a class of natural products known for their complex structures and diverse biological activities. As a member of the sanggenon family, it is part of a group of Diels-Alder type adducts primarily found in the plant genus Morus, commonly known as mulberry. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways modulated by structurally related sanggenons.

Natural Sources of this compound

Several species of Morus have been identified as sources of a wide array of sanggenons, making them the most probable sources of this compound. These include:

-

Morus alba (White Mulberry): This is the most extensively studied species and is known to produce a large number of sanggenons, such as Sanggenon A, C, D, E, G, M, O, U, V, and W.[1][4][5]

-

Morus mongolica

-

Morus cathayana

-

Morus bombycis

-

Morus nigra [6]

The concentration of these compounds is highest in the root bark, with other parts of the plant, such as leaves and stems, containing different profiles of flavonoids.

Quantitative Data on Related Sanggenons in Morus alba Root Bark

To provide a reference for the potential yield of this compound, the following table summarizes the reported yields of other sanggenons isolated from Morus alba root bark.

| Compound | Starting Material | Yield | Reference |

| Sanggenon C | 2 kg of Morus alba root bark | 515 mg | [7] |

| Sanggenon D | 2 kg of Morus alba root bark | 730 mg | [7] |

Experimental Protocols: Isolation and Purification

The isolation of this compound is expected to follow a similar protocol to that of other structurally related sanggenons from Morus root bark. The general workflow involves extraction, fractionation, and a series of chromatographic purifications.

General Workflow for Sanggenon Isolation

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the isolation of Sanggenon C and other related flavonoids.[6]

1. Plant Material and Extraction:

-

Air-dry the root bark of Morus alba and grind it into a fine powder.

-

Extract the powdered root bark with methanol at room temperature (3 x 5 L for 1 kg of plant material).

-

Combine the methanolic extracts and concentrate them under reduced pressure to obtain a crude extract.

2. Fractionation:

-

Suspend the crude extract in water.

-

Partition the aqueous suspension successively with an equal volume of ethyl acetate.

-

Collect the ethyl acetate fraction, which is rich in flavonoids, and concentrate it to dryness.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform (B151607) and methanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar TLC profiles.

-

-

ODS and Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound by repeated column chromatography on Octadecylsilane (ODS) and Sephadex LH-20.

-

Use appropriate solvent systems for elution, such as a methanol-water gradient for ODS and methanol for Sephadex LH-20.

-

4. Purity Analysis:

-

Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Interactions and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively reported, studies on structurally similar sanggenons provide valuable insights into its potential biological activities.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Sanggenon A has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by Sanggenon A.

Anticancer Activity: Modulation of Cell Growth and Apoptosis

Sanggenon C has demonstrated potential anticancer effects by targeting the KDM4B-MYC axis, which is involved in cell cycle progression, leading to the inhibition of glioblastoma cell growth and proliferation.[8] Furthermore, Sanggenon C has been shown to induce apoptosis in colon cancer cells through the mitochondrial pathway, which involves the generation of reactive oxygen species (ROS) and the inhibition of nitric oxide (NO) production.[9][10]

Caption: Proposed mechanism of Sanggenon C-induced apoptosis.

Conclusion

This compound, a prenylated flavonoid from the root bark of Morus species, represents a promising natural product for further investigation. While specific data on this compound is emerging, the well-established chemistry and biology of its structural analogs, such as Sanggenon A and C, provide a solid framework for its study. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing class of compounds. Further research is warranted to elucidate the precise quantitative distribution of this compound in nature and to fully characterize its mechanisms of action.

References

- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effect of Morus alba extract sanggenon C on growth and proliferation of glioblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanggenon K: A Technical Overview and Examination of Related Bioactive Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on Sanggenon K, a flavonoid isolated from the root bark of Morus species. Due to the limited specific research on this compound, this document also presents an in-depth analysis of its closely related and well-studied analogues, Sanggenon C, G, and A, as a reference for its potential biological activities and mechanisms of action. This guide includes detailed chemical identifiers for this compound, and for its analogues, it covers experimental protocols for isolation and biological evaluation, quantitative data on bioactivities, and visualizations of modulated signaling pathways.

This compound: Chemical Identity

This compound is a prenylated flavonoid, a class of natural products known for their diverse pharmacological activities.

| Parameter | Value | Reference(s) |

| CAS Number | 86450-77-3 | [1] |

| Molecular Formula | C₃₀H₃₂O₆ | [1] |

| Molecular Weight | 488.6 g/mol | [1] |

| IUPAC Name | 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one | [1] |

Research on this compound and its Analogues

Currently, there is a limited body of publicly available research specifically detailing the biological activities, experimental protocols, and signaling pathways of this compound. However, extensive research on other sanggenons isolated from the same source, Morus alba (white mulberry), provides valuable insights into the potential properties of this class of compounds. The following sections summarize the technical data available for the well-researched analogues Sanggenon C, G, and A.

Quantitative Data on the Bioactivity of Sanggenon Analogues

The biological activities of sanggenons are diverse, with notable anti-inflammatory, anti-cancer, and anti-enterococcal effects. The following tables summarize key quantitative findings.

Table 1: Anti-inflammatory and Anti-enterococcal Activity of Sanggenon C and its Stereoisomers

| Compound | Bioactivity | Assay | Cell Line/Strain | IC₅₀ / MIC (µM) |

| Sanggenon C | Anti-enterococcal | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 3.125 |

| Sanggenon D | Anti-enterococcal | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 12.5 - 25 |

| Sanggenon O | Anti-enterococcal | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 25 - 50 |

| Sanggenon O | Anti-inflammatory (NO Production) | Griess Assay | LPS-induced RAW264.7 | More potent than Sanggenon C |

A lower MIC value indicates greater antibacterial potency.

Table 2: Cytotoxic Effects of Sanggenon C on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Exposure Time |

| HT-29 | Colon Cancer | MTT Assay | ~20 | 48h |

| LoVo | Colon Cancer | MTT Assay | ~40 | 48h |

| SW480 | Colon Cancer | MTT Assay | ~40 | 48h |

Experimental Protocols

This section provides detailed methodologies for the isolation of sanggenons from their natural source and for key in vitro biological assays.

Isolation and Purification of Sanggenons from Morus alba Root Bark

A general workflow for the isolation of sanggenons involves extraction followed by multi-step chromatography.

Caption: General Workflow for Sanggenon Isolation.

Detailed Protocol:

-

Extraction: The air-dried and powdered root bark of Morus alba is extracted with methanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which is rich in flavonoids, is collected and concentrated.

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing sanggenons.

-

Further purification is achieved through repeated column chromatography on ODS (octadecylsilane) and Sephadex LH-20 to yield pure compounds.

-

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Caption: Workflow for In Vitro NO Production Assay.

Detailed Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test sanggenon for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: A standard curve is used to determine the nitrite concentration. The percentage inhibition of NO production by the sanggenon is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by Sanggenons

Sanggenons exert their biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of sanggenons is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Inhibition of the NF-κB pathway by Sanggenons.

Induction of the Mitochondrial Apoptosis Pathway

In cancer cells, Sanggenon C has been shown to induce apoptosis through the intrinsic mitochondrial pathway.

Caption: Mitochondrial apoptosis pathway induced by Sanggenon C.

Conclusion

While specific data on this compound remains limited, the extensive research on its analogues, such as Sanggenon C, G, and A, provides a strong foundation for predicting its potential as a bioactive molecule. The sanggenon class of flavonoids consistently demonstrates potent anti-inflammatory and anti-cancer properties, primarily through the modulation of key signaling pathways like NF-κB and the intrinsic apoptosis pathway. Further research is warranted to specifically elucidate the pharmacological profile of this compound and to determine if it possesses unique or enhanced activities compared to its well-characterized analogues. The experimental protocols and pathway analyses presented in this guide offer a robust framework for such future investigations.

References

In Vitro Biological Activity of Sanggenon K: An In-Depth Technical Guide

A Note to the Reader: Extensive literature searches for the in vitro biological activity of Sanggenon K have yielded limited specific data. The majority of available research focuses on other members of the sanggenon family, particularly Sanggenon C. Therefore, this guide provides a comprehensive overview of the well-documented in vitro biological activities of Sanggenon C as a close structural analogue and a proxy for understanding the potential therapeutic activities of sanggenon compounds. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Core Biological Activities of Sanggenon C

Sanggenon C, a flavonoid isolated from the root bark of Morus species, has demonstrated a range of potent in vitro biological activities, primarily centered around its anticancer and anti-inflammatory properties.[1]

Anticancer Activity

Sanggenon C exhibits significant anticancer effects across various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation.[2]

Induction of Apoptosis and Cell Cycle Arrest:

In colorectal cancer cells (HT-29, LoVo, and SW480), Sanggenon C treatment leads to a dose- and time-dependent inhibition of cell proliferation.[3][4] Specifically, in HT-29 cells, apoptosis is induced at concentrations of 10, 20, and 40 µM.[2][3][5] This pro-apoptotic effect is linked to an increase in intracellular reactive oxygen species (ROS) and a decrease in nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][5] This cascade of events triggers the mitochondrial apoptosis pathway, marked by a decrease in the anti-apoptotic protein Bcl-2.[3][5]

In glioblastoma cells (U-87 MG and LN-229), Sanggenon C suppresses cell proliferation and induces apoptosis by modulating the expression of death-associated protein kinase 1 (DAPK1).[2][6] It achieves this by inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1), leading to an accumulation of DAPK1 and subsequent pro-apoptotic signaling.[2] Furthermore, Sanggenon C can induce cell cycle arrest at the G0/G1 phase in tumor cells.[7][8]

Proteasome Inhibition:

Sanggenon C has been identified as a proteasome inhibitor. It inhibits the chymotrypsin-like activity of the purified human 20S proteasome and the 26S proteasome in H22 cell lysate, with IC50 values of 4 µM and 15 µM, respectively.[7] This inhibition leads to the accumulation of ubiquitinated proteins and the proteasome substrate protein p27, contributing to its tumor cell growth-inhibitory activity.[7][8]

Anti-inflammatory Activity

Sanggenon C demonstrates potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[9][10] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Sanggenon C and its stereoisomer Sanggenon O strongly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[11] This is achieved by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby suppressing NF-κB activation.[11]

Quantitative Data Summary

The following table summarizes the quantitative data on the in vitro biological activities of Sanggenon C.

| Biological Activity | Cell Line(s) | Assay | Endpoint | IC50 / Effective Concentration | Reference(s) |

| Anticancer | |||||

| HT-29, LoVo, SW480 (Colon Cancer) | Cell Proliferation | Inhibition | Dose- and time-dependent | [3][4] | |

| HT-29 (Colon Cancer) | Apoptosis Induction | - | 10, 20, 40 µM | [2][3][5] | |

| U-87 MG, LN-229 (Glioblastoma) | Cell Proliferation & Apoptosis | Suppression | - | [2][6] | |

| Purified human 20S proteasome | Proteasome Inhibition | IC50 | 4 µM | [7] | |

| H22 cell lysate | Proteasome Inhibition | IC50 | 15 µM | [7] | |

| Anti-inflammatory | |||||

| RAW264.7 (Macrophage) | NO Production | Inhibition | Dose-dependent | [11] | |

| RAW264.7 (Macrophage) | iNOS Expression | Suppression | 1 and 10 µM | [11] | |

| RAW264.7 (Macrophage) | NF-κB Activation | Inhibition | Dose-dependent | [11] | |

| Antioxidant | |||||

| - | DPPH Radical Scavenging | IC50 | 28.3 ± 1.5 µM | [12] | |

| - | ABTS Radical Scavenging | IC50 | 15.6 ± 0.8 µM | [12] | |

| - | Ferric Reducing Antioxidant Power (FRAP) | IC50 | 45.2 ± 2.3 µM | [12] | |

| Tyrosinase Inhibition | |||||

| - | Mushroom Tyrosinase | IC50 | 1.17 ± 0.03 µM | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Sanggenon C on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, U-87 MG) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of Sanggenon C (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[15]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[14]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by Sanggenon C.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Sanggenon C for the desired duration (e.g., 24 hours).[14]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.[14]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14]

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the anti-inflammatory effect of Sanggenon C by quantifying the inhibition of NO production in macrophages.

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[9]

-

Pre-treatment: Pre-treat the cells with various concentrations of Sanggenon C for 1-2 hours.[9]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of Sanggenon C for 24 hours.[9]

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[9]

-

Griess Reaction: Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.[9]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

-

Data Analysis: Calculate the nitrite (B80452) concentration in the samples using a NaNO2 standard curve and determine the percentage inhibition of NO production compared to the LPS-stimulated control.[9]

Western Blotting

This protocol is used to analyze the expression of specific proteins involved in the signaling pathways modulated by Sanggenon C.

-

Cell Lysis: After treatment with Sanggenon C, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the cell lysate.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, Bcl-2, DAPK1, p-IκBα) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Sanggenon C and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Screening of Sanggenon C: An In-depth Technical Guide

Disclaimer: Initial searches for "Sanggenon K" did not yield substantial scientific literature regarding its cytotoxicity. The following guide focuses on the closely related and well-researched compound, Sanggenon C , for which a significant body of data exists. This information is intended for researchers, scientists, and drug development professionals.

Sanggenon C, a prenylated flavonoid isolated from the root bark of Morus species, has demonstrated notable anticancer properties. This guide provides a comprehensive overview of its preliminary cytotoxicity screening, including quantitative data, detailed experimental protocols, and the signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of Sanggenon C

The cytotoxic effects of Sanggenon C have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| H22 | Murine Hepatoma | ~15 | Alamar Blue Assay | [1] |

| P388 | Murine Leukemia | ~15 | Alamar Blue Assay | [1] |

| K562 | Human Leukemia | Not explicitly stated, but showed dose-dependent decrease in viability | Alamar Blue Assay | [1] |

| LoVo | Human Colon Cancer | Most sensitive among the three colon cancer cell lines tested | CCK-8 Assay | [2] |

| HT-29 | Human Colon Cancer | Intermediate sensitivity | CCK-8 Assay | [2] |

| SW480 | Human Colon Cancer | Least sensitive among the three colon cancer cell lines tested | CCK-8 Assay | [2] |

| U-87 MG | Human Glioblastoma | Dose-dependent decrease in viability | Not specified | [3] |

| LN-229 | Human Glioblastoma | Dose-dependent decrease in viability | Not specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are key experimental protocols used in the preliminary cytotoxicity screening of Sanggenon C.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Sanggenon C (e.g., 0, 5, 10, 20, 40, 80 µM) for different time intervals (e.g., 24, 48, 72 hours).[2] A vehicle control (DMSO) is also included.

-

Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a specified time (e.g., 2-4 hours).

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Hoechst 33258 Staining)

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]

-

Cell Culture and Treatment: Cells are cultured on coverslips in a petri dish and treated with Sanggenon C at various concentrations (e.g., 10, 20, 40 µM) for a set time.[2]

-

Fixation: The cells are washed with PBS and fixed with a solution like 4% paraformaldehyde.

-

Staining: The fixed cells are then stained with Hoechst 33258 solution.

-

Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.[2]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

-

Protein Extraction: Cells treated with Sanggenon C are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, PARP, Caspases). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary cytotoxicity screening of a compound like Sanggenon C.

Sanggenon C-Induced Apoptosis Signaling Pathway

Sanggenon C has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[2][3][4] The diagram below outlines the key steps in this process.

References

- 1. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanggenon K: An Overview of an Emerging Phytochemical

Sanggenon K is a flavonoid compound that has been isolated from Morus alba (white mulberry), a plant species with a long history of use in traditional medicine. As a member of the sanggenon family of prenylated flavonoids, it is of interest to researchers for its potential biological activities. However, it is important to note that, compared to other compounds in the same family such as Sanggenon C and G, this compound is significantly less studied.

Currently, the body of scientific literature on the specific mechanisms of action of this compound is limited. The primary reported bioactivity is in the area of cancer research, specifically its cytotoxic effects on various cancer cell lines.

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the available quantitative data on the cytotoxic effects of this compound against several human cancer cell lines. This data is derived from a study that screened a number of flavonoids from Morus alba for their anticancer properties.[1][2][3]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Human Cervical Carcinoma | Not specified as most potent; morusin (B207952) was most effective[1][2] |

| MCF-7 | Human Breast Carcinoma | 3.21 ± 0.87[1] |

| Hep-3B | Human Hepatocarcinoma | 3.09 ± 0.67[1][2] |

Note on Data Availability: The mechanism behind the observed cytotoxicity, including the specific signaling pathways involved and the downstream molecular targets, has not yet been elucidated in published research. Consequently, detailed experimental protocols and signaling pathway diagrams for this compound's mechanism of action are not available at this time.

A Comprehensive Technical Guide to the Hypothesized Mechanism of Action of Sanggenon C

Given the limited availability of in-depth data for this compound, this guide will now focus on the closely related and extensively researched compound, Sanggenon C . This section will provide a detailed overview of its hypothesized mechanisms of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams as a comprehensive example of the requested content.

Sanggenon C is a Diels-Alder type adduct, also isolated from the root bark of Morus species, which has demonstrated potent anti-inflammatory, neuroprotective, and anticancer properties. Its multifaceted biological activities are attributed to its ability to modulate several key intracellular signaling pathways.

Data Presentation: Summary of Sanggenon C's Biological Activities

The following tables provide a structured overview of the quantitative data from various studies on the biological effects of Sanggenon C.

Table 1.1: Anti-inflammatory Effects of Sanggenon C

| Assay | Cell Line/Model | Stimulant | Effect | IC₅₀ / Concentration |

| PMN Adhesion to HSC | Human PMN & Synovial Cells | TNF-α | Inhibition of adhesion | 27.29 nmol/L |

| PMN Adhesion to HSC | Human PMN & Synovial Cells | IL-1β | Inhibition of adhesion | 54.45 nmol/L |

| NO Production | RAW264.7 Macrophages | LPS | Inhibition | Dose-dependent |

| iNOS Expression | RAW264.7 Macrophages | LPS | Inhibition | 1 and 10 µM |

| NF-κB Activation | RAW264.7 Macrophages | LPS | Inhibition | Dose-dependent |

Table 1.2: Neuroprotective Effects of Sanggenon C

| Model | Parameter Measured | Treatment | Result |

| Rat MCAO-reperfusion | Neurologic impairment, brain edema, cerebral infarction | Pretreatment with SC | Significant amelioration |

| Rat MCAO-reperfusion | Inflammation, oxidative stress, cell apoptosis | Pretreatment with SC | Reduction |

| OGD/R-induced PC12 cells | Inflammation and oxidative stress | SC treatment with RhoA overexpression | Reversal of beneficial effects |

Table 1.3: Anticancer Effects of Sanggenon C

| Cell Line | Cancer Type | Effect | IC₅₀ / Concentration |

| HT-29 | Colon Cancer | Inhibition of proliferation | Dose- and time-dependent |

| LoVo | Colon Cancer | Inhibition of proliferation | Dose- and time-dependent |

| SW480 | Colon Cancer | Inhibition of proliferation | Dose- and time-dependent |

| HT-29 | Colon Cancer | Induction of apoptosis, increased ROS generation | 10, 20, 40 µM |

| HT-29 | Colon Cancer | Inhibition of NO production and iNOS expression | 10, 20, 40 µM |

Signaling Pathway Mechanisms

Sanggenon C is hypothesized to exert its effects by modulating several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these proposed mechanisms.

Inhibition of the NF-κB Signaling Pathway

Regulation of the RhoA-ROCK Signaling Pathway in Neuroprotection

Induction of the Mitochondrial Apoptosis Pathway in Cancer Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Sanggenon C's mechanisms of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of Sanggenon C on cancer cell lines (e.g., HT-29, LoVo, SW480).

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Sanggenon C in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the respective Sanggenon C concentration.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of Sanggenon C that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., RhoA, ROCK, iNOS, Bcl-2, IκBα).

-

Cell Lysis: After treatment with Sanggenon C, wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate acrylamide (B121943) percentage based on the molecular weight of the target protein.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RhoA, anti-iNOS) diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of Sanggenon C.

-

Cell Transfection: Co-transfect cells (e.g., RAW264.7) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene (for normalization of transfection efficiency).

-

Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of Sanggenon C for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and determine the percentage of inhibition by Sanggenon C.

References

A Technical Guide to the Spectral Analysis of Sanggenon K

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of an unknown compound. For Sanggenon K, the molecular formula and mass have been established.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₆ | [1] |

| Molecular Weight | 488.6 g/mol | [1] |

| Exact Mass | 488.21988874 Da | [1] |

The following protocol is a representative method for the analysis of this compound and related flavonoids.

-

Chromatographic Separation: Liquid chromatography is performed using a reversed-phase C18 column. A gradient elution is employed with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is typically run from a low to a high concentration of Solvent B over 30-40 minutes to separate compounds in a complex plant extract.

-

Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, operating in both positive and negative ion modes to obtain comprehensive data.

-

Full Scan MS: High-resolution full scan MS data is acquired to determine the accurate mass and subsequently the molecular formula of the parent ion.

-

Tandem MS (MS/MS): To obtain structural information, the parent ion of this compound ([M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the compound's structure. Common fragmentation pathways for prenylated flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring and losses of the isoprenyl side chains.

-

Nuclear Magnetic Resonance (NMR) Spectral Data

The structure of this compound and its relatives are typically elucidated using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments[2][3]. While specific, assigned data for this compound is sparse in the literature, the following tables summarize the expected chemical shift ranges for the key structural components of this compound.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ring A, B) | 5.8 - 7.5 | s, d, dd |

| Flavone H-2' | ~7.0 | s |

| Flavone H-6, H-8 | 5.8 - 6.5 | d |

| Prenyl Vinyl Proton | ~5.2 | t |

| Prenyl Methylene Protons | ~3.2 | d |

| Prenyl Methyl Protons | 1.6 - 1.8 | s |

| Chromene Vinyl Protons | 5.5 - 6.7 | d |

| Hydroxyl Protons | 9.0 - 13.0 | br s |

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C-4) | 180 - 185 |

| Aromatic/Olefinic Carbons | 95 - 165 |

| Oxygenated Aromatic Carbons | 155 - 165 |

| Quaternary Aromatic Carbons | 100 - 130 |

| Prenyl/Chromene Carbons | 20 - 135 |

| Methyl Carbons | 18 - 26 |

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.

The following is a general protocol for obtaining NMR spectra of isoprenylated flavonoids.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR: To facilitate complete and unambiguous signal assignment, a suite of 2D NMR experiments is performed:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound from a plant source.

Caption: General workflow for the isolation and structural analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Sanggenon K and Structurally Related Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sanggenon K and related flavonoid compounds. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages available data for structurally similar flavonoids to provide a comparative analysis and predictive insights. Furthermore, detailed experimental protocols for determining solubility and potential signaling pathways modulated by this class of compounds are presented.

Introduction to this compound

This compound is a prenylated flavonoid, a class of natural products known for their complex structures and diverse biological activities. The presence of lipophilic prenyl groups significantly influences their solubility, making this a critical parameter for research and drug development. Understanding the solubility of this compound in various solvents is essential for its extraction, purification, formulation, and in vitro biological testing.

Comparative Solubility of Flavonoids

Table 1: Solubility of Selected Flavonoids in Various Solvents

| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol/L) |

| Quercetin | Acetone | 50 | 80 |

| Quercetin | Acetonitrile | 50 | 5.40 |

| Hesperetin | Acetonitrile | 50 | 85 |

| Naringenin | Acetonitrile | 50 | 77 |

| Rutin | Acetonitrile | 50 | 0.50 |

| Isoquercitrin | tert-Amyl alcohol | Not Specified | 66 |

Note: The data presented is sourced from a study on the solubility of various flavonoids and is intended for comparative purposes[3].

Experimental Protocols

The following sections detail standardized methods for the experimental determination of flavonoid solubility.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent[4][5][6][7].

Materials:

-

This compound (or other flavonoid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the flavonoid to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand undisturbed for a sufficient time to allow undissolved particles to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved flavonoid using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

The experiment should be performed in triplicate to ensure accuracy.

The following diagram illustrates the general workflow for this experimental protocol.

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of flavonoids[8][9][10][11][12].

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitoring at the lambda max of the specific flavonoid (e.g., around 280 nm and 340 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the flavonoid standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create a series of calibration standards.

-

Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment and record the chromatogram.

-

Quantification: Determine the concentration of the flavonoid in the sample by interpolating its peak area on the calibration curve.

Putative Signaling Pathways Modulated by this compound

While the direct molecular targets of this compound are not yet fully elucidated, studies on structurally similar compounds, such as Sanggenon C, suggest potential interactions with key cellular signaling pathways. Sanggenon C has been shown to exert biological effects through the modulation of the calcineurin/NFAT and ERK signaling pathways. Given the structural similarities, it is plausible that this compound may also influence these pathways.

The Calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a crucial signaling cascade that regulates a variety of cellular processes, including immune responses and cellular differentiation[13][14][15][16][17].

The Extracellular signal-regulated kinase (ERK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival[3][18][19][20][21].

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

Potential Therapeutic Targets of Sanggenons: An In-depth Technical Guide

A Note on Sanggenon K: Preliminary research indicates a notable scarcity of specific studies on this compound. The majority of available scientific literature focuses on other members of the sanggenon family, such as Sanggenon A, C, and G, which are also derived from the root bark of Morus alba (white mulberry). This guide will therefore provide a comprehensive overview of the well-documented therapeutic targets of these closely related sanggenon compounds. The presented data may offer insights into the potential, yet uninvestigated, therapeutic activities of this compound, given the structural similarities within this class of flavonoids.

Introduction to Sanggenons

Sanggenons are a group of prenylated flavonoids, specifically Diels-Alder type adducts, predominantly isolated from the root bark of Morus alba.[1] These natural compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] Their complex chemical structures contribute to their ability to interact with various intracellular signaling pathways, making them promising candidates for drug development.

Anti-inflammatory Therapeutic Targets

Several sanggenons, particularly Sanggenon A and C, have demonstrated potent anti-inflammatory effects by targeting key mediators and signaling pathways involved in the inflammatory response.[4][5]

2.1. Inhibition of Pro-inflammatory Mediators

Sanggenon A and C have been shown to inhibit the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage (RAW264.7) and microglial (BV2) cell lines.[4][6] This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][6] The inhibitory effects are linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

2.2. Modulation of Signaling Pathways

-

NF-κB Signaling Pathway: A primary mechanism for the anti-inflammatory action of Sanggenon A and C is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation with inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5] Sanggenon C has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[5]

-